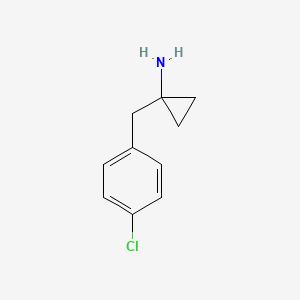

1-(4-Chlorobenzyl)cyclopropanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]cyclopropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN/c11-9-3-1-8(2-4-9)7-10(12)5-6-10/h1-4H,5-7,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJUZFTLDBLQHCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CC2=CC=C(C=C2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of the Cyclopropanamine Moiety in Organic and Medicinal Chemistry

The cyclopropanamine moiety, a structural fragment characterized by a cyclopropane (B1198618) ring attached to an amino group, is a cornerstone in modern drug discovery and development. longdom.org Its unique three-dimensional structure and inherent ring strain endow molecules with valuable physicochemical and biological properties. longdom.org The compact and rigid nature of the cyclopropane ring can enhance binding affinity to biological targets, improve metabolic stability, and increase oral bioavailability of drug candidates. namiki-s.co.jp

In medicinal chemistry, the cyclopropylamine (B47189) scaffold is recognized as a "privileged scaffold," meaning it is a structural motif that can interact with a variety of biological targets, leading to the development of therapeutic agents across different disease areas. longdom.org This moiety is a key component in a range of pharmaceuticals, including antidepressants, antiviral agents, and anticancer drugs. longdom.org For instance, the cyclopropylamine structure is integral to the mechanism of action of certain monoamine oxidase inhibitors (MAOIs), which are used to treat depression. longdom.org

The strained nature of the cyclopropane ring also makes it a versatile reactive intermediate in organic synthesis, enabling a variety of chemical transformations for the construction of complex molecules. longdom.org

An Overview of Research Trajectories for 1 4 Chlorobenzyl Cyclopropanamine

Direct Synthetic Routes

Direct synthetic routes offer the advantage of efficiency, often involving fewer steps and purification procedures. These methods typically involve the formation of the key carbon-nitrogen bond in a single, concerted step or a rapid sequence of reactions in one pot.

Nucleophilic Substitution Reactions

Nucleophilic substitution represents a fundamental approach to forming the bond between the 4-chlorobenzyl moiety and the cyclopropylamine. In this strategy, a nucleophilic amine attacks an electrophilic carbon atom, leading to the displacement of a leaving group. For the synthesis of this compound, this would typically involve the reaction of cyclopropanamine with a 4-chlorobenzyl halide (e.g., chloride or bromide).

The reaction proceeds via an S\textsubscript{N}2 mechanism, where the lone pair of electrons on the nitrogen atom of cyclopropanamine attacks the benzylic carbon of the 4-chlorobenzyl halide. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct, and in a suitable polar aprotic solvent. Benzylic and allylic compounds are particularly reactive in S\textsubscript{N}2 reactions. asccollegekolhar.in

A plausible reaction scheme is presented below:

Reaction Scheme: Nucleophilic Substitution

| Reactant 1 | Reactant 2 | Solvent | Base | Product |

| Cyclopropanamine | 4-Chlorobenzyl chloride | Acetonitrile | Potassium carbonate | This compound |

| Cyclopropanamine | 4-Chlorobenzyl bromide | Dimethylformamide (DMF) | Triethylamine | This compound |

This table presents hypothetical reaction conditions based on general principles of nucleophilic substitution reactions.

The efficiency of this reaction is influenced by the nature of the leaving group (Br > Cl) and the reaction conditions, including temperature and the choice of base and solvent. While direct alkylation of amines can sometimes lead to over-alkylation, controlling the stoichiometry of the reactants can favor the formation of the desired secondary amine.

Grignard Reagent-Mediated Cyclopropanation

Grignard reagents are powerful nucleophiles widely used for the formation of carbon-carbon bonds. A strategy involving a Grignard reagent for the synthesis of the target molecule could involve the addition of a 4-chlorobenzylmagnesium halide to a cyclopropyl-containing electrophile, such as a cyclopropyl (B3062369) imine.

This method would first require the formation of the Grignard reagent from 4-chlorobenzyl halide and magnesium metal. Subsequently, the Grignard reagent would be reacted with a suitable cyclopropyl imine. The resulting intermediate would then be hydrolyzed to yield the final amine product. Grignard reagents are known to add to nitriles to form imines, which can then be hydrolyzed to ketones. masterorganicchemistry.com A related pathway could be envisioned for the synthesis of amines.

| Step | Reactants | Reagents/Solvents | Intermediate/Product |

| 1 | 4-Chlorobenzyl chloride, Magnesium | Diethyl ether or THF | 4-Chlorobenzylmagnesium chloride |

| 2 | 4-Chlorobenzylmagnesium chloride, Cyclopropanecarbonitrile | Diethyl ether or THF | Imine intermediate |

| 3 | Imine intermediate | Aqueous acid (e.g., H₃O⁺) | This compound |

This table outlines a conceptual multi-step synthesis utilizing a Grignard reagent.

The reactivity of Grignard reagents necessitates the use of anhydrous conditions and compatible solvents. The presence of the chloro-substituent on the aromatic ring is generally well-tolerated in the formation of the Grignard reagent.

Reductive Amination Strategies

Reductive amination is a highly versatile and widely used method for the synthesis of amines. researchgate.net This process involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, two primary pathways are feasible: the reaction of 4-chlorobenzaldehyde (B46862) with cyclopropanamine, or the reaction of cyclopropanecarboxaldehyde (B31225) with 4-chlorobenzylamine (B54526).

The reaction is typically carried out in the presence of a mild reducing agent that selectively reduces the iminium ion intermediate without affecting the starting carbonyl compound. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

Reaction Scheme: Reductive Amination

| Carbonyl Compound | Amine | Reducing Agent | Solvent |

| 4-Chlorobenzaldehyde | Cyclopropanamine | Sodium triacetoxyborohydride | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) |

| Cyclopropanecarboxaldehyde | 4-Chlorobenzylamine | Sodium cyanoborohydride | Methanol (MeOH) |

This table illustrates plausible reactant combinations and conditions for reductive amination.

This one-pot procedure is often high-yielding and avoids the handling of alkylating agents, which can be a drawback of nucleophilic substitution methods. The choice of reducing agent and solvent can be optimized to achieve high yields and purity.

Multi-Step Synthesis Approaches

Multi-step syntheses, while more complex, allow for greater control over the construction of the target molecule, particularly when stereochemistry is a factor or when direct routes are not feasible.

Cyclopropanation Reactions

Cyclopropanation reactions are essential for creating the three-membered ring structure of the cyclopropyl group. These reactions typically involve the addition of a carbene or carbenoid to an alkene.

The Simmons-Smith reaction is a classic and reliable method for cyclopropanation that avoids the use of hazardous diazomethane. tcichemicals.comorganicchemistrytutor.com It involves the reaction of an alkene with an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple (Zn-Cu). wikipedia.orgmasterorganicchemistry.com The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane (B1198618) product.

For the synthesis of a precursor to this compound, one could envision the Simmons-Smith cyclopropanation of an appropriately substituted alkene, such as 4-chloro-N-allylbenzylamine. The resulting N-(4-chlorobenzyl)cyclopropylamine would be an isomer of the target compound, which could potentially be rearranged or used as a starting point for further synthesis.

A more general approach involves the cyclopropanation of an alkene that can be later converted to the desired amine. For instance, the cyclopropanation of an allyl alcohol derivative, followed by conversion of the hydroxyl group to an amine, is a common strategy. Patent literature describes the cyclopropanation of substituted propenoic acids as a key step in the synthesis of phenylcyclopropylamine derivatives. justia.comgoogle.comgoogle.comgoogleapis.com

| Alkene Substrate | Reagents | Solvent | Product Type |

| (E)-3-(4-chlorophenyl)propenoic acid | CH₂I₂, Zn-Cu | Diethyl ether | 2-(4-chlorophenyl)cyclopropanecarboxylic acid |

| 4-Chloro-N-allylbenzylamine | CH₂I₂, Et₂Zn (Furukawa modification) | Dichloromethane | N-(4-chlorobenzyl)cyclopropylmethylamine |

This table provides examples of how the Simmons-Smith reaction can be applied in the synthesis of cyclopropane-containing intermediates.

The Furukawa modification, which uses diethylzinc (B1219324) (Et₂Zn) instead of the zinc-copper couple, often provides better yields and reproducibility. tcichemicals.com The Simmons-Smith reaction is generally tolerant of a wide range of functional groups, making it a valuable tool in complex organic synthesis.

Metal-Catalyzed Cyclopropanation of Olefins with Diazo Compounds

Metal-catalyzed cyclopropanation of olefins with diazo compounds is a powerful and widely used method for constructing cyclopropane rings. acs.orgnih.gov This reaction typically involves a transition metal catalyst, such as those based on rhodium, copper, or iron, which reacts with a diazo compound to form a metal-carbene intermediate. rsc.org This highly reactive species then transfers the carbene fragment to an olefin, forming the cyclopropane ring. nih.gov

The synthesis of cyclopropylamine derivatives through this method often involves the cyclopropanation of an alkene followed by functional group manipulation. acs.org For instance, the reaction of an appropriate olefin with a diazoacetate, like ethyl diazoacetate, yields a cyclopropyl ester. This ester can then be converted to the corresponding primary amine via a Curtius rearrangement or by hydrolysis to the carboxylic acid followed by other amide-forming and rearrangement sequences. scholaris.ca Iron-catalyzed reactions using N-nosylhydrazones as diazo precursors offer a user-friendly approach, allowing for the in situ generation of the diazo compound under mild conditions. rsc.org

Table 1: Key Features of Metal-Catalyzed Cyclopropanation

| Aspect | Description | Common Examples/Findings |

|---|---|---|

| Catalysts | Transition metals that can form metal-carbenes. | Rh₂(OAc)₄, Cu(acac)₂, Iron-porphyrin complexes. rsc.orgscholaris.ca |

| Diazo Sources | Compounds that release a carbene unit upon reaction with the catalyst. | Ethyl diazoacetate (EDA), Trimethylsilyldiazomethane, N-nosylhydrazones. rsc.org |

| Olefins | The carbene acceptor. Electron-rich olefins generally react faster. | Styrenes, simple alkenes, enol ethers. |

| Key Transformation | A C=C double bond is converted into a three-membered ring. | Alkene + Diazo Compound → Cyclopropane Derivative. |

Corey-Chaykovsky Cyclopropanation

The Corey-Chaykovsky reaction provides a classic method for cyclopropanation, particularly of electron-deficient olefins such as α,β-unsaturated carbonyl compounds. youtube.comorganic-chemistry.org The reaction employs sulfur ylides, typically dimethyloxosulfonium methylide or dimethylsulfonium methylide, which are generated in situ by treating a sulfonium (B1226848) or sulfoxonium salt with a strong base. organic-chemistry.org

In the context of synthesizing cyclopropylamine precursors, this reaction is highly effective. The mechanism involves the conjugate (1,4-) addition of the sulfur ylide to an α,β-unsaturated ketone, ester, or nitrile. youtube.comorganic-chemistry.org This is followed by an intramolecular nucleophilic substitution, where the resulting enolate displaces the sulfide (B99878) or sulfoxide (B87167) group, closing the three-membered ring. youtube.com For example, reacting a chalcone (B49325) derivative containing a 4-chlorophenyl group with a sulfur ylide would yield a cyclopropyl ketone, a versatile intermediate that can be converted to an amine through reductive amination or other transformations. The reaction is known for its high diastereoselectivity in many cases. youtube.com

Table 2: Overview of Corey-Chaykovsky Cyclopropanation

| Component | Role | Typical Reagents |

|---|---|---|

| Ylide Precursor | Source of the sulfur ylide. | Trimethylsulfonium iodide, Trimethylsulfoxonium iodide. organic-chemistry.orggoogle.com |

| Base | Deprotonates the precursor to form the active ylide. | Sodium hydride (NaH), Potassium tert-butoxide (t-BuOK). |

| Substrate | Electron-deficient olefin that acts as the Michael acceptor. | α,β-Unsaturated ketones, esters, nitriles, and amides. youtube.com |

| Product | The resulting cyclopropane. | Cyclopropyl ketones, cyclopropyl esters, etc. youtube.com |

Michael-Initiated Ring Closure (MIRC) Protocols

The Michael-Initiated Ring Closure (MIRC) reaction is a versatile and efficient strategy for forming cyclopropane rings, often with a high degree of stereocontrol. rsc.org The process involves the addition of a nucleophile (a Michael donor) to an activated alkene (a Michael acceptor). The key feature is that the Michael donor also contains a leaving group on the α-carbon. After the initial conjugate addition, the resulting enolate intermediate undergoes an intramolecular nucleophilic substitution (an SNi-type cyclization) to form the cyclopropane ring and expel the leaving group. acs.orgnih.gov

This method is particularly valuable for synthesizing densely functionalized cyclopropanes. researchgate.net For the synthesis of precursors to this compound, a suitable Michael donor, such as an α-halo ester or ketone, could be reacted with a Michael acceptor like 4-chlorobenzylidene malononitrile. The choice of chiral catalysts or auxiliaries can render this reaction enantioselective, providing a pathway to chiral cyclopropane derivatives. rsc.org

Table 3: Components of Michael-Initiated Ring Closure

| Component | Function | Example |

|---|---|---|

| Michael Donor | Nucleophile containing a leaving group at the α-position. | Diethyl α-bromomalonate. |

| Michael Acceptor | An electron-poor alkene. | Chalcones, α,β-unsaturated nitriles. researchgate.net |

| Base/Catalyst | Initiates the Michael addition by deprotonating the donor. | Sodium ethoxide, organic bases (e.g., DBU), phase-transfer catalysts. |

| Key Steps | Two-step sequence in one pot. | 1. Michael Addition, 2. Intramolecular Substitution. rsc.org |

Cyclopropanation of Allylic Amines

The direct cyclopropanation of allylic amines or their protected counterparts represents a more convergent approach to cyclopropylamines. chemrxiv.org This strategy avoids the multi-step functional group interconversions often required in other methods. One common approach is a variation of the Simmons-Smith reaction, which uses a zinc carbenoid, typically generated from diiodomethane and a diethylzinc or zinc-copper couple. scholaris.ca

To synthesize a derivative like this compound, a precursor such as N-allyl-N-(4-chlorobenzyl)amine could be subjected to cyclopropanation conditions. The amino group itself can direct the cyclopropanation, leading to specific diastereoselectivity. Alternatively, intramolecular cyclopropanation of N-allylamino acid dimethylamides has been shown to produce bicyclic cyclopropylamines, highlighting the versatility of intramolecular approaches. nih.gov

Table 4: Methods for Cyclopropanation of Allylic Amines

| Method | Reagents | Key Feature |

|---|---|---|

| Simmons-Smith Reaction | CH₂I₂ / Zn-Cu or Et₂Zn | Direct cyclopropanation of the C=C bond in the presence of the amine. scholaris.ca |

| Titanium-Mediated Cyclopropanation | Ti(Oi-Pr)₄ / Grignard Reagent | Can be applied intramolecularly to substrates like N-alkenyl thioamides. acs.org |

| Diazo Compound Cyclopropanation | Ethyl diazoacetate / Rh or Cu catalyst | The amine functionality must often be protected (e.g., as a carbamate). |

Amide Formation and Hofmann Degradation Sequences

The Hofmann rearrangement (or Hofmann degradation) is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. youtube.comyoutube.com This method is a reliable way to produce primary amines and can be readily applied to the synthesis of cyclopropylamines from cyclopropanecarboxamides. researchgate.netgoogle.com

The sequence begins with the formation of a cyclopropanecarboxamide. This can be achieved by reacting cyclopropanecarbonyl chloride with ammonia (B1221849) or by ammonolysis of a cyclopropyl ester. google.com The resulting amide is then treated with an alkaline solution of a halogen, typically bromine in sodium hydroxide (B78521) (which forms sodium hypobromite (B1234621) in situ). youtube.com The reaction proceeds through the formation of an N-bromoamide, followed by rearrangement to an isocyanate intermediate, which is then hydrolyzed to the primary amine and carbon dioxide. youtube.com To obtain the target compound, this compound, one could perform a reductive amination between the resulting cyclopropylamine and 4-chlorobenzaldehyde.

Table 5: Steps in Hofmann Degradation for Cyclopropylamine Synthesis

| Step | Description | Reagents |

|---|---|---|

| 1. Amide Formation | Synthesis of the primary amide precursor. | Cyclopropanecarboxylic acid/ester + Ammonia. google.com |

| 2. Hofmann Rearrangement | Conversion of the amide to a primary amine with loss of the carbonyl group. | Br₂ + NaOH (or KOH). youtube.com |

| Intermediate | The key species that undergoes rearrangement. | Isocyanate (R-N=C=O). youtube.com |

| Final Product | The resulting primary amine. | Cyclopropylamine. researchgate.net |

Kulinkovich Reactions Applied to Amides and Nitriles

The Kulinkovich reaction and its variants are powerful titanium-mediated transformations for the synthesis of cyclopropane derivatives. scholaris.ca When applied to amides or nitriles, these reactions provide direct access to cyclopropylamines.

The Kulinkovich-de Meijere reaction involves treating an amide with a Grignard reagent in the presence of a titanium(IV) alkoxide, such as Ti(Oi-Pr)₄. organic-chemistry.org This generates a titanacyclopropane intermediate which then reacts with the amide to form, after workup, a cyclopropylamine. Using N,N-disubstituted amides yields tertiary cyclopropylamines.

The Kulinkovich-Szymoniak reaction is a modification that allows for the synthesis of primary cyclopropylamines directly from nitriles. organic-chemistry.org The reaction of a nitrile with a Grignard reagent and a stoichiometric amount of Ti(Oi-Pr)₄, followed by treatment with a Lewis acid, efficiently converts an azatitanacycle intermediate into the desired primary cyclopropylamine. organic-chemistry.org This method is particularly attractive as it can construct the cyclopropylamine core in a single step from readily available nitriles.

Table 6: Comparison of Kulinkovich Reactions for Amine Synthesis

| Reaction | Substrate | Key Reagents | Product |

|---|---|---|---|

| Kulinkovich-de Meijere | Amide (e.g., R-CONR'₂) | Grignard Reagent (e.g., EtMgBr), Ti(Oi-Pr)₄ | Tertiary Cyclopropylamine. organic-chemistry.org |

| Kulinkovich-Szymoniak | Nitrile (R-CN) | Grignard Reagent (e.g., EtMgBr), Ti(Oi-Pr)₄, Lewis Acid (e.g., BF₃·OEt₂) | Primary Cyclopropylamine. organic-chemistry.org |

Addition Reactions to Cyclopropenes

Cyclopropenes are highly strained and reactive molecules, making them excellent substrates for addition reactions. The strain release provides a strong thermodynamic driving force for the reaction. eurekaselect.com Nucleophilic addition to cyclopropenes is a viable, though less common, strategy for preparing functionalized cyclopropanes, including cyclopropylamines. acs.orgnih.gov

The synthesis can proceed via the addition of an amine nucleophile across the double bond of a cyclopropene (B1174273). For the synthesis of this compound, this could hypothetically involve the direct addition of 4-chlorobenzylamine to a suitably activated cyclopropene derivative. More practically, the reaction might involve the addition of a simpler amine followed by subsequent alkylation. A recent photochemical strategy has been developed to generate transient cyclopropenyl esters, which can then undergo Michael addition with N-heterocycles, demonstrating a modern approach to functionalizing cyclopropene systems. chemrxiv.org

Table 7: Features of Addition Reactions to Cyclopropenes

| Aspect | Description | Challenges & Considerations |

|---|---|---|

| Driving Force | Release of high ring strain energy. | Cyclopropene precursors can be unstable and difficult to prepare. eurekaselect.com |

| Nucleophiles | A wide range of nucleophiles can be used. | Amines, organometallics, enolates. eurekaselect.com |

| Regioselectivity | The position of addition is controlled by substituents on the cyclopropene ring. | Electron-withdrawing groups are often needed to activate the double bond for nucleophilic attack. chemrxiv.org |

| Mechanism | Typically a nucleophilic addition, which can be a Michael-type addition if conjugated. | Can proceed with retention of the three-membered ring. eurekaselect.com |

Metal-Catalyzed C-H Functionalization

Metal-catalyzed C-H functionalization has emerged as a powerful tool in organic synthesis, offering a direct and atom-economical approach to the formation of carbon-carbon and carbon-heteroatom bonds. rsc.orgnih.govnih.govresearchgate.net In the context of synthesizing derivatives related to this compound, this strategy can be envisioned for the late-stage modification of a pre-formed cyclopropane ring or for the construction of the cyclopropane ring itself.

Transition-metal-catalyzed C-H functionalization often relies on the use of a directing group to achieve high levels of regio- and stereoselectivity. rsc.org For instance, a suitably positioned directing group on a cyclopropylamine precursor could direct a metal catalyst to activate a specific C-H bond for subsequent coupling reactions. This would allow for the introduction of various substituents onto the cyclopropane ring, providing access to a diverse library of analogs.

While direct C-H functionalization on the cyclopropane ring of this compound itself is not widely reported, the principles of this methodology are applicable. For example, a synthetic route could involve the C-H arylation of a cyclopropane precursor. The choice of catalyst is crucial and often involves palladium, rhodium, or iridium complexes. nih.govresearchgate.net

Table 1: Examples of Metal-Catalyzed C-H Functionalization in Cyclopropane Synthesis

| Catalyst | Substrate Type | Coupling Partner | Product Type | Reference |

| Rh₂(OAc)₄ | N-Aryl Enamine | Diazo Compound | Substituted Cyclopropane | chemrxiv.org |

| Pd(OAc)₂ | Cyclopropylamine Derivative | Aryl Halide | Arylated Cyclopropylamine | nih.gov |

| Ir(I) Complex | Alkene | Carbene Precursor | Substituted Cyclopropane | youtube.com |

Stereoselective Synthesis of Enantiopure Cyclopropanamine Derivatives

The biological activity of chiral molecules is often dependent on their absolute stereochemistry. Therefore, the development of stereoselective methods for the synthesis of enantiopure cyclopropanamine derivatives is of paramount importance.

Diastereoselective Cyclopropanation Techniques

Diastereoselective cyclopropanation involves the reaction of an alkene with a carbene or carbenoid species, where the stereochemical outcome is controlled by existing stereocenters in the substrate or by a chiral auxiliary. nih.govthieme-connect.com This approach is widely used to establish the relative stereochemistry of substituents on the cyclopropane ring.

One common strategy involves the cyclopropanation of an alkene bearing a chiral auxiliary. The auxiliary biases the approach of the cyclopropanating agent, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary provides the enantiomerically enriched cyclopropane. rsc.org

Another approach is substrate-controlled diastereoselective cyclopropanation, where a stereocenter already present in the alkene substrate directs the cyclopropanation. For instance, the cyclopropanation of an allylic alcohol can proceed with high diastereoselectivity due to the directing effect of the hydroxyl group.

Table 2: Diastereoselective Cyclopropanation Approaches

| Cyclopropanating Agent | Substrate | Key Feature | Diastereomeric Ratio | Reference |

| Simmons-Smith Reagent | Chiral Allylic Alcohol | Hydroxyl-directed | >95:5 | wikipedia.org |

| Diazomethane/Pd(OAc)₂ | α,β-Unsaturated Ester with Chiral Auxiliary | Steric hindrance from auxiliary | up to 98:2 | chemrxiv.org |

| Sulfur Ylide | Chiral α,β-Unsaturated Amide | Camphor-derived auxiliary | >99:1 | blogspot.com |

Asymmetric Reduction Reactions (e.g., CBS Asymmetric Reduction)

Asymmetric reduction of a prochiral ketone is a powerful method for establishing a stereocenter. In the synthesis of cyclopropanamine derivatives, a key intermediate could be a cyclopropyl ketone. The asymmetric reduction of this ketone to a cyclopropyl alcohol, followed by conversion of the hydroxyl group to an amine, would provide the desired enantiopure product.

The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst, is a well-established and highly effective method for the enantioselective reduction of ketones. google.com This method has been applied to the synthesis of various chiral alcohols that are precursors to important pharmaceutical agents.

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a classical yet reliable strategy for asymmetric synthesis. rsc.orgnih.gov In the context of this compound synthesis, a chiral auxiliary can be attached to a precursor molecule to direct a subsequent cyclopropanation or amination step.

For example, an α,β-unsaturated ester or amide derived from a chiral alcohol or amine can undergo diastereoselective cyclopropanation. chemrxiv.org The steric and electronic properties of the auxiliary control the facial selectivity of the reaction. After the cyclopropane ring is formed, the auxiliary can be cleaved to yield the enantiomerically enriched product. Evans auxiliaries, based on oxazolidinones, are a prominent class of chiral auxiliaries that have been successfully employed in a wide range of asymmetric transformations. rsc.org

Table 3: Chiral Auxiliaries in Asymmetric Cyclopropane Synthesis

| Chiral Auxiliary | Reaction Type | Substrate | Diastereomeric Excess (de) | Reference |

| (S)-4-benzyl-2-oxazolidinone | Michael addition/cyclization | α,β-Unsaturated N-acyloxazolidinone | >95% | rsc.org |

| L-Menthol | Cyclopropanation | (E)-3-(3,4-difluorophenyl)-2-propenoate | >90% | google.com |

| Camphor-derived pyrazolidinone | Cyclopropanation | α,β-Unsaturated Amide | >99% | chemrxiv.org |

Enantioselective Transfer Hydrogenation

Enantioselective transfer hydrogenation is a versatile and practical method for the asymmetric reduction of imines to amines. This technique typically utilizes a chiral transition metal catalyst and a readily available hydrogen donor, such as isopropanol (B130326) or formic acid.

In the synthesis of this compound, a precursor cyclopropyl imine could be subjected to enantioselective transfer hydrogenation to afford the target amine with high enantiopurity. Ruthenium and rhodium complexes with chiral ligands are commonly employed as catalysts for this transformation. nih.gov This method avoids the use of stoichiometric chiral reagents and often proceeds under mild reaction conditions.

Optimization of Synthetic Pathways for Research Scalability

For the synthesis of this compound, a scalable route would likely favor convergent over linear strategies. mdpi.com This involves the separate synthesis of key fragments followed by their assembly in the later stages. The use of catalytic methods, particularly those with high turnover numbers, is highly desirable as it reduces the amount of expensive and often toxic reagents. rsc.org

Process optimization may also involve a thorough investigation of reaction parameters such as solvent, temperature, concentration, and catalyst loading to maximize yield and selectivity while minimizing reaction time and waste generation. The development of a crystalline intermediate can greatly facilitate purification on a larger scale. For instance, forming a salt of the final amine product can aid in its isolation and purification.

Chemical Reactivity and Transformational Chemistry of 1 4 Chlorobenzyl Cyclopropanamine

Reactions Involving the Cyclopropane (B1198618) Ring

The significant ring strain of the cyclopropane moiety, approximately 110–115 kJ/mol, is a primary driver for its chemical transformations. mdpi.com This inherent energy makes the ring susceptible to opening under various conditions, a characteristic that is central to its synthetic utility. The presence of an amino group, an electron donor, further influences the ring's reactivity, predisposing it to specific cleavage patterns and subsequent reactions. mdpi.comacs.org

Ring-Opening Reactions and Mechanisms

Ring-opening reactions are a hallmark of cyclopropane chemistry, converting the strained three-membered ring into more stable, functionalized acyclic systems. These transformations can be initiated by acids, oxidation, or transition metals.

Acid-Catalyzed Ring Opening: Under acidic conditions, the amine group can be protonated. For certain substituted cyclopropylamines, this can facilitate ring cleavage. For example, studies on analogous compounds like trans-2-phenylcyclopropylamine have shown that in superacid, a dicationic intermediate is formed, leading to the cleavage of the distal C2-C3 bond. nih.gov The mechanism for the acid-catalyzed ring-opening of cyclopropanes often proceeds through the formation of a carbocation intermediate, which is then trapped by a nucleophile. stackexchange.comnih.gov The stability of this carbocation and the reaction conditions dictate the regiochemical outcome of the cleavage. stackexchange.com

Oxidative Ring Opening: The cyclopropylamine (B47189) motif can undergo oxidative ring-opening, a transformation with significant biological relevance. For instance, cytochrome P450 enzymes can mediate the oxidation of cyclopropylamines, leading to reactive ring-opened intermediates. hyphadiscovery.com This process can involve the formation of radical species that readily rearrange. hyphadiscovery.comresearchgate.net Non-enzymatic oxidative strategies have also been developed, using photoredox catalysts to generate fluorinated imines from cyclopropylamides through a ring-opening process. epfl.ch

Transition Metal-Catalyzed Ring Opening: Various transition metals, including rhodium and palladium, can catalyze the ring-opening of cyclopropanes. nih.govnih.govacs.org These reactions often proceed through the formation of metallacyclobutane or π-allyl intermediates. For example, Rh(I) catalysts have been used in the asymmetric ring-opening of vinyl cyclopropanes with aryl boronic acids, where the reaction proceeds through an oxidative addition to form a Rh(III) π-allyl intermediate. nih.govacs.org

A summary of representative ring-opening conditions is presented below.

| Catalyst/Reagent | Substrate Type | Mechanism Highlights | Product Type |

| Strong Acid (e.g., CF₃SO₃H) | Phenylcyclopropylamine | Dication formation, distal C-C cleavage nih.gov | Ring-opened, trapped by arene |

| Pyridinium p-toluenesulfonate | Cyclopropanated bicyclic alkene | Sₙ2-like attack by alcohol nucleophile nih.gov | Ring-opened ether |

| Cytochrome P450 Enzymes | Cyclopropylamines | Radical formation, bioactivation hyphadiscovery.com | Reactive metabolites |

| Rh(I) complexes | Vinyl cyclopropanes | π-allyl intermediate formation nih.govacs.org | Functionalized alkenes |

Cycloaddition Reactions

Following ring-opening, the resulting three-carbon fragment can participate in formal cycloaddition reactions, providing access to larger ring systems. These reactions highlight the utility of cyclopropylamines as synthons for five-, six-, and seven-membered rings. mdpi.com

[3+2] Cycloadditions: Cyclopropylamines can serve as 1,3-dipole synthons for [3+2] cycloadditions. A notable example is the iron(II)-catalyzed radical [3+2] cyclization of N-aryl cyclopropylamines with various alkenes to produce polyfunctionalized cyclopentylamines. acs.org This process is initiated by the generation of a carbon-centered radical from the cyclopropylamine, which then adds to the alkene, followed by cyclization. acs.org Asymmetric [3+2] photocycloadditions have also been developed, using chiral hydrogen-bonding catalysts to achieve enantiocontrol. rsc.org

Other Annulations: Beyond [3+2] cycloadditions, donor-acceptor (D-A) cyclopropanes can undergo formal [3+3], [4+3], and other annulation reactions with suitable partners like dienes or other dipolarophiles. mdpi.comepfl.chscispace.com These transformations significantly expand the synthetic utility of the cyclopropane ring, enabling the construction of complex heterocyclic and carbocyclic frameworks.

Selective Carbon-Carbon Bond Cleavage in Cyclopropylamine Systems

The regioselectivity of C-C bond cleavage is a critical aspect of cyclopropylamine chemistry. acs.orgnih.gov The specific bond that breaks is determined by the substitution pattern on the ring and the reaction conditions employed.

In donor-acceptor (D-A) cyclopropanes, the C-C bond vicinal to both the electron-donating group (like an amine) and an electron-withdrawing group is polarized and weakened, making it the primary site of cleavage. acs.org However, for non-activated systems such as 1-(4-chlorobenzyl)cyclopropanamine, the selectivity is less straightforward.

Research on analogs provides key insights. In the superacid-promoted ring-opening of trans-2-phenylcyclopropylamine hydrochloride, cleavage occurs at the distal C2-C3 bond, remote from the ammonium (B1175870) group. nih.gov This is attributed to the formation of a dication where the cationic σ-acceptor group interacts with the cyclopropane's 1e” orbital, leading to the lengthening and subsequent cleavage of the distal bond. nih.gov In contrast, transition metal-catalyzed reactions can be directed to cleave a specific bond, often the one proximal to a coordinating group. rsc.orgnih.gov

| System Type | Typical Cleavage Site | Influencing Factors |

| Donor-Acceptor (D-A) | Vicinal (between donor/acceptor carbons) acs.org | Electronic polarization |

| Non-Activated (Superacid) | Distal (remote from substituent) nih.gov | Formation of dicationic intermediates |

| Directed (Transition Metal) | Proximal (adjacent to directing group) rsc.orgnih.gov | Coordination of metal to directing group |

Polar Reactions, Pericyclic Processes, and Radical-Based Transformations

The reactivity of cyclopropylamines is diverse, encompassing polar, pericyclic, and radical pathways. nih.govacs.orgx-mol.com

Polar Reactions: These reactions involve ionic intermediates. Acid-catalyzed ring-opening, proceeding through carbocations, is a classic example. stackexchange.comnih.gov Furthermore, Lewis acid-catalyzed Friedel-Crafts reactions involving D-A aminocyclopropanes and indole (B1671886) nucleophiles demonstrate the ability of the opened cyclopropane to act as an electrophilic alkylating agent. acs.org

Pericyclic Processes: Cyclopropane rings can be involved in transformations that have the characteristics of pericyclic reactions. imperial.ac.uk The ring-opening of a cyclopropane can be viewed as a concerted electrocyclic reaction. utdallas.edu For instance, the thermally promoted protonolytic cleavage of certain cyclopropylamines can generate an enamine intermediate that undergoes an 8π-electrocyclization, followed by a 6π-electrocyclic ring closure to form new cyclic systems. acs.org

Radical-Based Transformations: The formation of radical intermediates from cyclopropylamines is a well-established reaction pathway. hyphadiscovery.comacs.orgnih.gov Electron spin resonance (ESR) studies have provided evidence for the formation of radical cations upon one-electron oxidation of cyclopropylamines, which subsequently undergo rapid ring-opening. acs.org These radical intermediates are key in various synthetic methods, including the iron(II)-catalyzed [3+2] cyclizations and oxidative ring-openings relevant to metabolism. hyphadiscovery.comacs.org

C-C Bond Activations

Transition metal-catalyzed activation of C-C bonds in cyclopropanes is a powerful strategy for their functionalization. rsc.orgnih.gov These reactions often utilize a directing group on the substrate to control the regioselectivity of the metal insertion into a C-C bond.

For cyclopropylamines, the nitrogen atom can serve as such a directing group. Rhodium(I) catalysts have been shown to effect the hydroboration of N-Piv-substituted cyclopropylamines via a proximal-selective C-C bond activation, providing valuable γ-amino boronates. rsc.org In other systems, secondary amines and anilines can direct rhodium catalysts to facilitate a regioselective carbonylative C-C bond activation of nonactivated cyclopropanes, leading to the synthesis of seven- and eight-membered lactams. nih.gov These methods showcase how the inherent reactivity of the cyclopropane ring can be harnessed and controlled through coordination chemistry.

Reactivity of the Amine Functional Group

The primary amine group in this compound is a key functional handle, exhibiting characteristic nucleophilicity and basicity. longdom.org It readily participates in a variety of fundamental organic reactions.

N-Acylation: As a primary amine, the nitrogen atom is nucleophilic and reacts with acylating agents such as acid chlorides or anhydrides to form stable amide derivatives. This is a common transformation used for protection or modification of the amine group. youtube.comyoutube.com

N-Arylation: The amine can undergo coupling reactions with aryl halides to form N-arylcyclopropylamines. Palladium-catalyzed N-arylation (Buchwald-Hartwig amination) provides a general method for this transformation, tolerating a range of functional groups and providing access to diverse arylated cyclopropylanilines. nih.gov

Basicity and Salt Formation: The lone pair of electrons on the nitrogen atom confers basicity, allowing the amine to react with acids to form ammonium salts. This property is often exploited in purification and handling, as seen in the formation of hydrochloride salts. nih.gov The introduction of the cyclopropyl (B3062369) group is known to lower the basicity of the amine compared to a simple alkyl amine, a feature that can be advantageous in medicinal chemistry to mitigate certain liabilities. hyphadiscovery.com

| Reaction Type | Reagent | Functional Group Formed |

| N-Acylation | Acyl Chloride, Anhydride | Amide |

| N-Arylation | Aryl Halide (with Pd catalyst) | Secondary Arylamine |

| Salt Formation | Acid (e.g., HCl) | Ammonium Salt |

Nucleophilic Reactivity and Derivatization

The primary amine group in this compound is a key functional group that dictates much of its chemical behavior. As with most primary amines, the lone pair of electrons on the nitrogen atom imparts nucleophilic character, making it reactive towards a variety of electrophiles. libretexts.orgmsu.edu

This nucleophilicity allows for a wide range of derivatization reactions, which are fundamental in its use as a building block for more complex molecules. ontosight.ai Common transformations include acylation, sulfonylation, and alkylation.

Acylation: The amine readily reacts with acid chlorides or anhydrides to form stable amide derivatives. libretexts.org For instance, the reaction with acetyl chloride would yield N-(1-(4-chlorobenzyl)cyclopropyl)acetamide. These reactions typically proceed under basic conditions to neutralize the HCl byproduct.

Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base, leads to the formation of the corresponding sulfonamide. libretexts.org This reaction is analogous to acylation and is a common method for protecting or modifying amine groups.

Alkylation: Direct alkylation with alkyl halides is possible but can be challenging to control. libretexts.orgmsu.edu The initial reaction produces a secondary amine, which is often more nucleophilic than the starting primary amine. This can lead to over-alkylation, resulting in a mixture of secondary, tertiary, and even quaternary ammonium salts. libretexts.org

The derivatization of the amine function is a critical step in the synthesis of various biologically active compounds, where the cyclopropylamine scaffold is a desired structural motif. nih.gov

Table 1: Representative Derivatization Reactions

| Reaction Type | Electrophile Example | Product Class |

|---|---|---|

| Acylation | Acetyl Chloride | Amide |

| Sulfonylation | Tosyl Chloride | Sulfonamide |

Oxidation Reactions of the Amine Moiety

The oxidation of the primary amine in this compound can lead to several different products, depending on the oxidizing agent and reaction conditions. While specific studies on this exact molecule are not prevalent in the public literature, the reactivity can be inferred from the general behavior of primary amines. Potential oxidation products could include hydroxylamines, nitroso compounds, or imines, which could subsequently hydrolyze. The presence of the cyclopropyl group may influence the stability of these intermediates.

Reduction Reactions

The this compound molecule is already in a largely reduced state. The aromatic ring could potentially undergo reduction under harsh conditions (e.g., high-pressure hydrogenation with specific catalysts), which would convert the chlorobenzyl group to a chlorocyclohexylmethyl group. However, such reactions are not commonly reported for this specific substrate. Reduction is more relevant to derivatives of this amine, for example, the reduction of an amide or imine formed from the amine group to yield the corresponding amine or a more substituted amine.

Substitution Reactions

Substitution reactions can be considered at two main positions: the amine group and the aromatic ring.

At the Amine Group: The amine itself can act as a nucleophile in substitution reactions, as seen in alkylation. libretexts.org

At the Aromatic Ring: The 4-chloro substituent on the benzene (B151609) ring is an ortho-, para-directing deactivator for electrophilic aromatic substitution. The chlorine atom withdraws electron density through induction, making the ring less reactive towards electrophiles than benzene. Any further substitution would likely occur at the positions ortho to the chloro group (positions 2 and 6), though the reaction would require forcing conditions.

Influence of the 4-Chlorobenzyl Substituent on Chemical Reactivity

The 4-chlorobenzyl substituent exerts significant electronic and steric influences on the reactivity of the this compound molecule.

Electronic Effects: The chlorine atom is an electron-withdrawing group due to its high electronegativity (inductive effect). This effect is transmitted through the benzyl (B1604629) group to the cyclopropylamine moiety. This withdrawal of electron density slightly decreases the basicity and nucleophilicity of the primary amine compared to a non-substituted benzyl equivalent. A study on substituted N-[4-(propyl)cyclohexyl]-amides noted the influence of electron-withdrawing or electron-donating residues on the electronic density of the aromatic moiety. nih.gov

Steric Effects: The benzyl group itself is sterically demanding. This bulk can hinder the approach of reactants to the amine nitrogen, potentially slowing down reaction rates compared to smaller amines like cyclopropylamine itself. nih.gov In some synthetic contexts, such as the formation of complex cage structures like the precursors to CL-20, the steric hindrance of the benzyl group plays a crucial role in directing the stereochemical outcome of reactions. nih.gov

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-(1-(4-chlorobenzyl)cyclopropyl)acetamide |

| Acetyl chloride |

| p-Toluenesulfonyl chloride |

| Cyclopropylamine |

Molecular Architecture and Stereochemical Considerations

The distinct arrangement of atoms and bonds in 1-(4-Chlorobenzyl)cyclopropanamine dictates its fundamental chemical and physical properties. A thorough examination of its three-dimensional structure is crucial for understanding its behavior at a molecular level.

Structural and Stereochemical Analysis of the Cyclopropane (B1198618) Ring

The three-membered cyclopropane ring is characterized by severe angle strain. The internal C-C-C bond angles are constrained to 60°, a significant deviation from the ideal tetrahedral angle of 109.5° for sp³-hybridized carbon atoms. masterorganicchemistry.comvedantu.comlibretexts.org This deviation leads to increased potential energy and makes the ring susceptible to opening reactions. utexas.eduwikipedia.org The rigidity of the cyclopropane ring also results in torsional strain, as the hydrogen atoms on adjacent carbon atoms are held in an eclipsed conformation. masterorganicchemistry.comutexas.eduwikipedia.org This inherent strain is a key factor in the chemical reactivity of cyclopropane derivatives. utexas.edu

| Strain Type | Description | Consequence in Cyclopropane |

| Angle Strain | Deviation of bond angles from the ideal value for a given hybridization. | C-C-C bond angles of 60° instead of the ideal 109.5° for sp³ carbons, leading to high ring strain. vedantu.comlibretexts.org |

| Torsional Strain | Strain due to eclipsing of bonds on adjacent atoms. | The rigid, planar structure forces C-H bonds on adjacent carbons into an eclipsed conformation. masterorganicchemistry.comwikipedia.org |

| Steric Strain | Repulsive interactions when atoms are forced closer together than their van der Waals radii allow. | Also known as transannular strain, it contributes to the overall ring strain. libretexts.org |

Stereoelectronic effects, which describe the influence of orbital alignment on molecular properties, are critical in understanding the behavior of cyclopropylamine (B47189) systems. wikipedia.orgmsu.ru These effects arise from the interaction between electron orbitals and can dictate molecular geometry and reactivity. wikipedia.org In cyclopropylamines, the orientation of the nitrogen lone pair and the C-N bond relative to the cyclopropane ring can significantly impact the molecule's stability and reactivity. The C-C bonds of the cyclopropane ring possess increased p-character to accommodate the small bond angles, which in turn imparts a higher s-character to the exocyclic C-C and C-H bonds. This increased s-character can influence the properties of the C-N bond in this compound.

Conformational Preferences of Cyclopropylamine Derivatives

The rotational freedom around the single bond connecting the cyclopropane ring to the benzylamine (B48309) moiety allows for different conformations. However, steric and electronic interactions will favor certain arrangements over others. In N-cyclopropylanilines, for example, the conformation of the cyclopropyl (B3062369) group relative to the aromatic ring is crucial for processes like ring opening. acs.org For optimal interaction, a "bisected" conformation, where the C-H bond of the cyclopropyl methine is parallel to the p-orbitals of the aromatic ring, is often required. The bulky 4-chlorobenzyl group in this compound will likely impose significant steric hindrance, influencing the preferred conformation around the C-N bond to minimize these unfavorable interactions.

Chirality and Stereoisomerism in this compound Analogs

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in stereochemistry. libretexts.orgyoutube.com The presence of a chiral center, typically a carbon atom bonded to four different groups, gives rise to stereoisomers known as enantiomers. utexas.eduiosrjournals.org

In the case of this compound, the quaternary carbon atom of the cyclopropane ring, which is bonded to the amino group, the 4-chlorobenzyl group, and two different methylene (B1212753) groups of the ring, acts as a stereocenter. This means that this compound is a chiral molecule and can exist as a pair of enantiomers.

The introduction of additional chiral centers, for instance by substitution on the benzyl (B1604629) ring or the cyclopropane ring, would lead to the possibility of diastereomers, which are stereoisomers that are not mirror images of each other. utexas.edu The specific spatial arrangement, or configuration, of these stereoisomers can have a profound impact on their biological activity and interactions with other chiral molecules. The maximum number of possible stereoisomers can be determined by the 2^n rule, where 'n' is the number of chiral centers. utexas.eduiosrjournals.org

Impact of Molecular Rigidity on Intermolecular Interactions

The rigid nature of the cyclopropane ring in this compound has a significant effect on its intermolecular interactions. Molecular rigidity can influence how a molecule packs in a crystal lattice and how it interacts with biological targets. arxiv.org A rigid structure reduces the conformational entropy of a molecule, which can have both enthalpic and entropic consequences for binding events. arxiv.org While a rigid molecule might experience an enthalpic penalty due to a less optimal fit compared to a flexible one, this can be offset by a smaller entropic cost upon binding. arxiv.org The defined three-dimensional shape imposed by the cyclopropane ring can lead to more specific and potentially stronger intermolecular interactions, such as hydrogen bonding and van der Waals forces, by pre-organizing the molecule for optimal contact. mdpi.com Conversely, a high degree of rigidity can also hinder the molecule's ability to adopt the necessary conformation for effective interaction. nih.gov

Lack of Specific Data Impedes Detailed Analysis of this compound Derivatives

The intended exploration of substituent effects on the chlorophenyl ring, modifications of the cyclopropane ring, and variations of the amine functional group for this compound lacks the necessary empirical backing to construct a scientifically rigorous article. Similarly, data on the influence of positional isomerism, the impact of conformational restriction, and a comparative analysis with structural analogs like cyclopentanamine derivatives for this specific compound could not be located.

Without access to dedicated studies that provide quantitative data on the biological activities of these specific analogs, any attempt to generate the requested article would be speculative and fall short of the required scientific accuracy and detail. The creation of informative data tables, a key component of the request, is contingent on the availability of such experimental findings.

Therefore, due to the absence of specific research literature and corresponding data for this compound derivatives, it is not possible to generate the detailed and evidence-based article as instructed.

Mechanistic Investigations of Molecular Interactions

Enzyme Inhibition Studies

The ability of 1-(4-Chlorobenzyl)cyclopropanamine and its derivatives to inhibit various enzymes has been a subject of extensive research. These studies provide insights into the compound's mechanism of action and its potential as a modulator of cellular pathways.

Inhibition of Flavin Adenine Dinucleotide (FAD)-Dependent Amine Oxidases (e.g., LSD1, MAOs)

Derivatives of this compound have been investigated as inhibitors of FAD-dependent amine oxidases, such as Lysine-Specific Demethylase 1 (LSD1/KDM1A) and Monoamine Oxidases (MAOs). These enzymes play crucial roles in epigenetics and neurotransmitter metabolism, respectively.

Compounds derived from the expansion of the tranylcypromine (B92988) scaffold, a known MAO inhibitor, have shown the ability to covalently inhibit KDM1A. nih.gov The introduction of bulkier substituents on the cyclopropylamine (B47189) ring of these derivatives leads to increased selectivity for KDM1A over MAO-A and MAO-B. nih.gov Structural analyses have revealed that while both stereoisomers of these trans-isomers can inhibit KDM1A with similar potency, they form different covalent adducts with the FAD co-enzyme. nih.gov

The general class of 2-phenylcyclopropylamine (2-PCPA) derivatives, to which this compound is related, are known to be non-selective LSD1 inhibitors, as they also inhibit MAOs. mdpi.com Efforts to improve selectivity have led to the development of derivatives that show improved inhibitory activity for LSD1 and greater selectivity over MAOs. mdpi.com The inhibition of MAO is a well-established therapeutic strategy for depression and neurodegenerative diseases. nih.gov Reversible inhibitors of MAO-A are used for depression, while MAO-B inhibitors are employed in the treatment of Parkinson's disease. nih.gov

| Compound/Derivative | Target Enzyme | Inhibitory Activity | Selectivity |

| Tranylcypromine derivatives | KDM1A | Covalent inhibition | Increased selectivity with bulkier substituents |

| 2-PCPA derivatives | LSD1, MAOs | Non-selective inhibition | Improved with specific substitutions |

Inhibition of Cyclooxygenase (COX) Enzymes

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key enzymes in the synthesis of prostaglandins, which are lipid mediators involved in inflammation and pain. nih.gov While direct studies on the inhibition of COX enzymes by this compound are not extensively documented in the provided context, the general class of small molecule inhibitors is highly relevant to this target. For instance, SC-560 is a selective COX-1 inhibitor with an IC50 of 0.009 μM. nih.gov

Inhibition of Dehydrogenases

Information regarding the specific inhibition of dehydrogenases by this compound is not detailed in the provided search results.

Inhibition of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD)

N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide (B1667382). wikipedia.org A compound designated as LEI-401, which is structurally related to this compound, has been identified as a potent and selective inhibitor of NAPE-PLD. nih.gov

In vitro studies have shown that LEI-401 reduces the levels of various NAEs, including anandamide, in a NAPE-PLD-dependent manner. nih.gov Further investigations in mice demonstrated that LEI-401 is brain-active and effectively reduces NAE levels in the brain of wild-type mice, but not in NAPE-PLD knockout mice. nih.gov Interestingly, LEI-401 did not show inhibitory activity at cannabinoid receptors type 1 and 2, or other enzymes involved in anandamide metabolism at a concentration of 10 μM. nih.gov The inhibition of NAPE-PLD by LEI-401 was found to mimic the effects of a cannabinoid CB1 receptor antagonist, suggesting an endogenous tone of NAEs in regulating emotional behavior. nih.gov

| Compound | Target Enzyme | Effect | Significance |

| LEI-401 | NAPE-PLD | Potent and selective inhibition | Reduces NAE biosynthesis in the brain |

Inhibition of Tyrosine Kinases (e.g., HER2, Akt1)

The human epidermal growth factor receptor 2 (HER2) is a tyrosine kinase that is a validated target in breast cancer therapy. mdpi.com While specific data on this compound is not available, a related maleimide (B117702) derivative, 1-(4-chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione (MI-1), was designed as an inhibitor of several protein kinases. mdpi.com This compound has demonstrated anti-cancer activity in vitro and in vivo. mdpi.com

Akt1 is another serine/threonine kinase involved in cell survival and proliferation. Inhibition of total Akt activity has been shown to decrease neuroblastoma cell proliferation. nih.gov While direct inhibition by this compound is not specified, the broader class of kinase inhibitors is relevant to this target.

Receptor Binding and Modulation

The interaction of this compound derivatives with various receptors has also been a focus of research, particularly in the context of nicotinic acetylcholine (B1216132) receptors (nAChRs).

Chiral cyclopropane-containing analogues have been designed as selective α4β2-nAChR partial agonists. nih.gov These compounds exhibit low nanomolar binding affinities and demonstrate favorable antidepressant-like properties in preclinical models. nih.gov The introduction of the cyclopropane (B1198618) ring was a strategic modification to enhance subtype selectivity for α4β2-nAChRs. nih.gov Further structure-activity relationship studies on these cyclopropane analogues have led to the discovery of novel nicotinic ligands with retained bioactivity and improved chemical stability. nih.gov

An amiloride (B1667095) derivative, 5-N-(4-chlorobenzyl)-2',4'-dimethylbenzamil (CBDMB), has been shown to inhibit the sarcolemmal Na+/Ca2+ exchanger and L-type Ca2+ channels in cardiomyocytes. nih.gov This compound inhibited Ca2+ uptake via the Na+/Ca2+ exchanger with an IC50 of 21 μM and, after a longer preincubation, inhibited L-type Ca2+ channels with a higher potency (IC50 of 4 μM). nih.gov

Lack of Publicly Available Research on this compound for Specified Biological Targets

Following a comprehensive review of available scientific literature, it has been determined that there is a notable absence of published research specifically investigating the chemical compound This compound for its mechanistic interactions with several key biological receptors and its potential preclinical activities. Extensive searches have been conducted to locate data pertaining to this specific molecule's effects on dopamine, serotonin (B10506), adenosine (B11128), histamine (B1213489), and P2Y12 receptors, as well as its potential anticancer and antiparasitic properties.

Despite a thorough search, no specific studies detailing the binding affinities, functional activities, or molecular mechanisms of action for this compound at the specified targets were identified in the public domain. The scientific community has explored a variety of structurally distinct compounds for these biological activities. For instance, research into anticancer activities has included investigations into maleimide derivatives such as 1-(4-chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione (MI-1) mdpi.comresearchgate.net. Similarly, studies on serotonin receptor interactions have focused on classes of molecules like N-benzylated-5-methoxytryptamines nih.govnih.gov.

The exploration of antagonists for various receptors has also centered on other chemical scaffolds. For example, research on histamine H3 receptor antagonists has involved compounds structurally different from the one nih.govglpbio.comnih.gov. Likewise, investigations into adenosine A3 receptor binding and P2Y12 receptor antagonism have been carried out with other specific series of molecules nih.govsemanticscholar.orgnih.govnih.govnih.gov.

This lack of specific data for This compound prevents a detailed analysis of its potential molecular interactions and biological activities as outlined. The information available pertains to different chemical entities, and therefore cannot be scientifically extrapolated to the compound .

It is possible that research on this compound has not been conducted, is proprietary, or has not yet been published in publicly accessible scientific journals. Therefore, an article detailing its specific mechanistic investigations and preclinical biological activity as requested cannot be generated at this time due to the absence of foundational research data.

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Calculations for Electronic Structure and Conformation

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (or electron distribution) of many-body systems, such as atoms and molecules. It is widely applied to predict molecular geometries, vibrational frequencies, and various electronic properties. For 1-(4-Chlorobenzyl)cyclopropanamine, DFT calculations can elucidate the most stable three-dimensional conformation and provide a map of its electron density and electrostatic potential.

DFT studies, often using functionals like B3LYP with a basis set such as 6-31G*, can optimize the geometry of the molecule to its lowest energy state. nih.gov These calculations reveal critical data on bond lengths, bond angles, and dihedral angles, which define the molecule's shape. Furthermore, Mulliken population analysis can be performed to determine the partial atomic charges on each atom, identifying nucleophilic and electrophilic centers. nih.govresearchgate.net The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are also calculated, which are crucial for understanding the molecule's reactivity and electronic transitions. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability.

Table 1: Representative DFT-Calculated Properties for a Molecule Containing a 4-Chlorophenyl Moiety Note: This data is illustrative of typical DFT calculation outputs for a structurally related compound, as specific published data for this compound is not available.

| Parameter | Description | Illustrative Value |

| Total Energy | The total electronic energy of the optimized geometry. | -1058.8 Hartree |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -1.2 eV |

| HOMO-LUMO Gap | The energy difference, indicating chemical reactivity. | 5.3 eV |

| Dipole Moment | A measure of the molecule's overall polarity. | 2.1 Debye |

| Mulliken Charge on Cl | Partial atomic charge on the Chlorine atom. | -0.15 e |

| Mulliken Charge on N | Partial atomic charge on the Nitrogen atom. | -0.68 e |

Data adapted from methodologies described in computational studies of similar organic molecules. nih.govresearchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This simulation is critical for understanding potential drug-target interactions and for virtual screening of compound libraries. For this compound, docking studies can hypothesize its binding mode within the active site of various enzymes or receptors.

The process involves placing the 3D structure of this compound into the binding pocket of a target protein. The simulation then explores various conformational and rotational possibilities for the ligand, calculating a "docking score" for each pose, which estimates the binding affinity (e.g., in kcal/mol). cmu.ac.th A more negative score typically indicates a more favorable binding interaction. pensoft.net

Key interactions that would be assessed include:

Hydrophobic Interactions: The 4-chlorophenyl group can form favorable interactions with nonpolar amino acid residues in the binding pocket.

Hydrogen Bonding: The primary amine (-NH2) group of the cyclopropanamine moiety can act as a hydrogen bond donor, interacting with acceptor groups on amino acid residues like aspartate, glutamate, or serine. pensoft.net

Halogen Bonding: The chlorine atom can potentially act as a halogen bond donor, interacting with a nucleophilic site in the protein pocket.

Table 2: Hypothetical Molecular Docking Results for this compound against a Kinase Target Note: This table is a hypothetical representation to illustrate the output of a molecular docking experiment.

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Kinase ABC (PDB: XXXX) | -8.5 | Val23, Leu78 | Hydrophobic (Chlorophenyl ring) |

| Asp145 | Hydrogen Bond (Amine group) | ||

| Phe147 | π-π Stacking (Chlorophenyl ring) |

Docking methodologies and the interpretation of binding energies are described in various in silico studies. nih.govresearchgate.net

Pharmacophore Modeling and Lead Optimization

Pharmacophore modeling identifies the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to exert a specific biological activity. researchgate.net A pharmacophore model for a series of compounds related to this compound would typically include features like a hydrophobic aromatic center, a hydrogen bond donor, and specific spatial constraints.

Once a pharmacophore is established, it can be used for two main purposes:

Virtual Screening: Searching databases for other compounds that fit the model to find new potential drug candidates. nih.gov

Lead Optimization: Guiding the chemical modification of a lead compound to enhance its activity and selectivity. nih.gov

Lead optimization involves making systematic structural changes to the parent molecule, this compound, to improve its pharmacological profile. nih.gov For instance, the position of the chlorine atom on the benzene (B151609) ring could be moved, or it could be replaced with other substituents (e.g., methyl, methoxy) to probe the effect on binding affinity. Similarly, the cyclopropyl (B3062369) group could be altered to explore different steric and electronic requirements of the target's binding site.

Table 3: Illustrative Lead Optimization Strategy for this compound Note: This table presents a hypothetical series of modifications to illustrate the lead optimization process.

| Compound ID | Modification from Parent Structure | Rationale | Predicted Outcome |

| Parent | This compound | Baseline compound | Moderate Activity |

| Analog-1 | Replace 4-Chloro with 4-Fluoro | Modulate halogen bond strength and electronics. | Potentially altered selectivity. |

| Analog-2 | Replace 4-Chloro with 4-Methoxy | Introduce a hydrogen bond acceptor. | May increase binding affinity if pocket has H-bond donor. |

| Analog-3 | N-methylation of the amine | Remove H-bond donor, increase lipophilicity. | Test importance of H-bond donation. |

| Analog-4 | Replace cyclopropyl with cyclopentyl | Increase size of hydrophobic group. | Probe steric limits of binding pocket. |

Strategies for lead optimization are a central theme in medicinal chemistry research. nih.govnih.gov

In Silico Prediction of Molecular Interactions and Activities

Beyond specific target interactions, computational tools can predict a wide range of a molecule's properties, including its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. cmu.ac.thmdpi.com These in silico predictions are crucial in early-stage drug discovery to identify compounds with favorable drug-like properties and to flag potential liabilities before synthesis and testing. nih.gov

For this compound, various models can predict its physicochemical properties and its likely behavior in a biological system. The principle that similar structures often exhibit similar biological activities is a foundational concept for these predictions. nih.gov

Commonly predicted parameters include:

LogP: The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity.

Topological Polar Surface Area (TPSA): A predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration.

CYP450 Inhibition: Prediction of whether the compound is likely to inhibit major drug-metabolizing enzymes, which can lead to drug-drug interactions. mdpi.com

Blood-Brain Barrier (BBB) Permeability: A prediction of the molecule's ability to cross into the central nervous system. mdpi.com

Bioactivity Scores: Predictions against major drug target classes like GPCR ligands, ion channel modulators, and enzyme inhibitors. semanticscholar.org

Table 4: Representative In Silico ADMET and Property Predictions for this compound Note: These values are estimations generated from typical predictive software and are for illustrative purposes.

| Property / Prediction | Predicted Value | Interpretation |

| Molecular Weight | 195.68 g/mol | Compliant with Lipinski's Rule of Five (<500) |

| LogP | 2.8 | Moderate lipophilicity, favorable for permeability. |

| TPSA | 26.02 Ų | Good potential for oral absorption and cell permeability. |

| BBB Permeation | Predicted to be BBB+ | Likely to cross the blood-brain barrier. |

| CYP2D6 Inhibition | Predicted Inhibitor | Potential for drug-drug interactions. |

| GPCR Ligand Score | +0.15 | Some potential for activity at GPCR targets. |

| Enzyme Inhibitor Score | +0.25 | Moderate potential for activity as an enzyme inhibitor. |

In silico ADMET prediction is a standard component of modern drug discovery pipelines. mdpi.comsemanticscholar.org

Derivatives and Analog Development

Design and Synthesis of Novel Cyclopropylamine (B47189) Scaffolds

The design and synthesis of novel cyclopropylamine scaffolds branching from 1-(4-chlorobenzyl)cyclopropanamine have been pivotal in the exploration of new therapeutic agents. Researchers have focused on modifying the core structure to improve efficacy, selectivity, and pharmacokinetic profiles.

One area of significant interest has been the synthesis of cyclopropylamine-containing cyanopyrimidines as potential inhibitors of lysine-specific demethylase 1 (LSD1), a target in cancer therapy. nih.gov A series of these derivatives were synthesized and evaluated for their anticancer activity. nih.gov The general synthetic approach often involves multi-step reactions, starting from commercially available materials to build the complex scaffold. For instance, the synthesis of some cyclopropylamine derivatives as histone demethylase KDM1A inhibitors involved expanding the tranylcypromine (B92988) scaffold. nih.gov

Key findings from these studies indicate that substitutions on both the cyclopropylamine and the aromatic moieties can significantly influence biological activity. For example, in a series of cyanopyrimidine derivatives, compounds with an n-propyl-thio/isopropyl-thio group on the pyrimidine (B1678525) ring and an unsubstituted or electron-donating group on the phenyl ring demonstrated enhanced anticancer activity. nih.gov

Table 1: Anticancer Activity of Selected Cyclopropylamine-Containing Cyanopyrimidine Derivatives nih.gov

| Compound | Substitution on Phenyl Ring | Substitution on Pyrimidine Ring | Anticancer Activity (GI₅₀ in µM for selected cell lines) |

| VIIb | Unsubstituted | n-propyl-thio | Potent activity against various cancer cell lines |

| VIIi | Electron-donating group (para-position) | isopropyl-thio | Enhanced anticancer activity |

| VIIm | Unsubstituted | isopropyl-thio | Significant activity in leukemia cancer models |

Note: GI₅₀ represents the concentration required to cause 50% growth inhibition.

These findings underscore the importance of rational design in the development of novel cyclopropylamine scaffolds with tailored biological activities.

Development of Conjugates and Prodrug Strategies

To overcome challenges such as poor solubility, instability, or non-specific toxicity, researchers have explored the development of conjugates and prodrugs of cyclopropylamine derivatives. mdpi.com Prodrugs are inactive or less active precursors that are metabolically converted to the active drug in the body. medicinesinformation.co.nz This strategy can improve the pharmacokinetic and pharmacodynamic properties of a compound. medicinesinformation.co.nz

The primary amine group of this compound is a key functional handle for creating prodrugs, often through the formation of amide or carbamate (B1207046) linkages. These linkages can be designed to be cleaved by specific enzymes, such as esterases or proteases, that are abundant in the target tissue or overexpressed in disease states. mdpi.com

Another approach is the development of antibody-drug conjugates (ADCs), where the cyclopropylamine derivative is linked to an antibody that specifically targets a protein on the surface of cancer cells. This strategy aims to deliver the cytotoxic agent directly to the tumor site, thereby minimizing systemic toxicity. While specific examples for this compound are not extensively reported in publicly available literature, the principles of ADC and prodrug design are broadly applicable. nih.gov

Isotopic Labeling for Mechanistic Studies

Isotopic labeling is a powerful technique used to trace the metabolic fate of a drug and to elucidate reaction mechanisms. nih.govresearchgate.net By replacing one or more atoms of this compound or its analogs with their heavier, non-radioactive isotopes (e.g., deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N)), researchers can follow the molecule's transformation in biological systems using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net

A particularly relevant application of isotopic labeling for cyclopropylamine derivatives is in the study of their interaction with enzymes, such as cytochrome P450 (CYP450). Cyclopropylamines are known to be mechanism-based inhibitors of CYP450 enzymes. researchgate.net Isotopic labeling experiments can help to confirm the mechanism of inactivation, which often involves the opening of the cyclopropyl (B3062369) ring to form a reactive intermediate that covalently binds to the enzyme. researchgate.net For instance, studies on related cyclopropylamines have utilized deuterium labeling to probe the ring-opening mechanism. researchgate.net

These mechanistic insights are crucial for understanding potential drug-drug interactions and for designing new analogs with reduced potential for enzyme inhibition.

Exploration of Unique Substitution Patterns (e.g., Fluorinated Cycloalkanes)

The exploration of unique substitution patterns on the this compound scaffold is a key strategy for modulating its physicochemical and pharmacological properties. A significant focus has been on the introduction of fluorine atoms into the molecule. researchgate.net

The incorporation of fluorine can have several beneficial effects, including:

Increased metabolic stability: The carbon-fluorine bond is very strong and resistant to metabolic cleavage. researchgate.net

Enhanced binding affinity: Fluorine can participate in favorable interactions with biological targets.

Altered lipophilicity and membrane permeability: Strategic placement of fluorine can fine-tune the molecule's ability to cross cell membranes. nih.gov

Research on related phenylcyclopropylamines has demonstrated that fluorination can significantly impact biological activity. nih.gov For example, the synthesis of fluorinated derivatives of 2-phenylcyclopropylmethylamine led to the identification of potent and selective serotonin (B10506) 2C (5-HT2C) receptor agonists. nih.gov In one study, the introduction of a fluorine atom at the 2-position of the cyclopropane (B1198618) ring of a phenylcyclopropylamine analog resulted in a tenfold increase in inhibitory potency against microbial tyramine (B21549) oxidase compared to the non-fluorinated parent compound. nih.gov